

Bioequivalence Assessment of Generic Sodium Dehydrocholate Formulations

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Compound of Interest

Compound Name: *Dehydrocholatesodium*

Cat. No.: *B13087799*

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Content Type: Publish Comparison Guide Audience: Researchers, Regulatory Scientists, and Drug Development Professionals Status: Technical Reference (Note: Sodium Dehydrocholate Injection was withdrawn from the US market (Federal Register); this guide serves active global markets (e.g., Asia) and historical reference.)

Executive Summary & Product Profile

Sodium Dehydrocholate (Na-DHC) is a semi-synthetic bile acid derivative historically utilized as a hydrocholeretic agent to increase bile volume and as a diagnostic aid for circulation time. Unlike natural bile salts (e.g., cholate, deoxycholate), Na-DHC has a lower critical micelle concentration (CMC) and distinct pharmacokinetic behavior, primarily undergoing hepatic reduction rather than simple enterohepatic recycling.

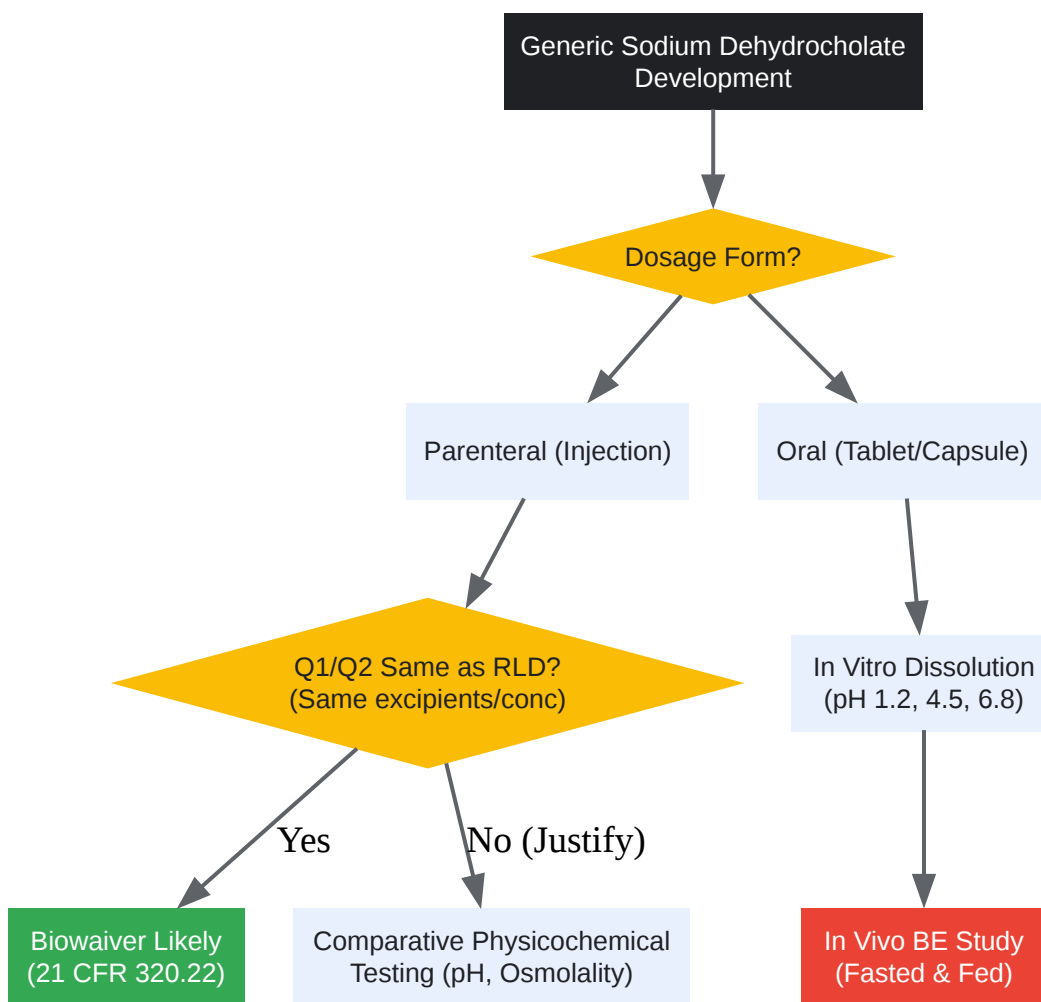
For generic developers, demonstrating bioequivalence (BE) requires navigating a complex regulatory landscape. While simple parenteral solutions often qualify for waivers (biowaivers), oral formulations or complex micellar injections demand rigorous in vivo pharmacokinetic (PK) comparison. This guide outlines the scientific framework for validating generic Na-DHC against a Reference Listed Drug (RLD).

Physicochemical Profile

Parameter	Specification	Impact on BE
Chemical Structure	3,7,12-triketochoLANic acid (sodium salt)	High aqueous solubility; distinct from lipophilic bile acids.
pKa	~5.0 (Acid form)	pH-dependent solubility; critical for dissolution testing.
Metabolism	Rapid hepatic reduction to 3 -OH and 3 ,7 -OH metabolites.	Parent drug (Dehydrocholate) is the primary analyte; metabolites are supportive.
Half-life ()	Short (~1–2 hours)	Requires frequent early sampling in PK studies.

Regulatory Strategy: The Decision Matrix

The pathway to approval depends heavily on the dosage form. The following decision tree illustrates the divergence between parenteral and oral development tracks.



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Figure 1: Regulatory decision matrix for Sodium Dehydrocholate bioequivalence. Parenteral solutions with identical composition (Q1/Q2) typically bypass in vivo studies, whereas oral forms require full PK characterization.

In Vivo Bioequivalence Study Design (Oral/Complex IV)

When in vivo data is required, the study must be designed to capture the rapid distribution and hepatic clearance of the drug.

Study Protocol

- Design: Randomized, single-dose, two-period, two-sequence crossover study.

- Population: Healthy adult volunteers (n=18–24, power >80%).
 - Exclusion: Subjects with history of cholecystectomy or hepatic impairment (alters clearance).
- Dose: Single therapeutic dose (e.g., 250 mg - 500 mg).
- Washout Period: 7 days (sufficient for >5 half-lives).

Sampling Schedule

Due to the hydrocholeretic effect and rapid metabolism, the sampling window must be tight.

- Pre-dose: 0 hr (Baseline bile acid levels are usually low for oxidized forms, but must be checked).
- Absorption Phase: 5, 10, 15, 30, 45 min (Critical for
and
).
 - Elimination Phase: 1, 1.5, 2, 3, 4, 6, 8, 12 hours.

Analytical Methodology (LC-MS/MS)

Objective: Quantify Dehydrocholic Acid (DHCA) in human plasma.

- Instrumentation: UPLC coupled with Triple Quadrupole MS.
- Ionization: Electrospray Ionization (ESI) in Negative Mode (Bile acids ionize poorly in positive mode).
- Sample Preparation: Protein Precipitation (PPT) with Acetonitrile or Solid Phase Extraction (SPE) to remove endogenous phospholipids.
- MRM Transition:
 - Precursor:

401.3

o Product:

357.2 (Loss of

)

Comparative Performance Guide

This section provides a model for interpreting BE data. The data below represents a hypothetical comparison between a Test (Generic) and Reference (Innovator) formulation, illustrating the statistical criteria used for approval.

Pharmacokinetic Parameters (Hypothetical Data)

Parameter	Definition	Reference (R) Mean \pm SD	Test (T) Mean \pm SD	T/R Ratio (%)	90% CI	Result
(ng/mL)	Peak Plasma Concentration			96.8	92.1 – 101.5	PASS
(ng·h/mL)	Exposure (Time zero to last)			98.5	94.0 – 103.2	PASS
(h)	Time to Peak			N/A	p > 0.05	PASS
(h)	Elimination Half-life			N/A	N/A	Comparable

Interpretation:

- The 90% Confidence Interval (CI) for the geometric mean ratios of

and

falls entirely within the 80.00% – 125.00% acceptance limits.

- The Test formulation is bioequivalent to the Reference.

Dissolution Profiling (In Vitro)

For oral tablets, comparative dissolution is a prerequisite before in vivo dosing.

Medium	Time (min)	Reference Release (%)	Test Release (%)	Similarity Factor ()
0.1N HCl (pH 1.2)	15			> 50
Acetate Buffer (pH 4.5)	15			> 50
Phosphate Buffer (pH 6.8)	15			> 50

Note: Sodium Dehydrocholate is an acid salt; solubility may drop in very acidic media (pH 1.2) if the free acid precipitates. Formulators must ensure the salt stays solubilized or disperses effectively.

Experimental Workflow Visualization

The following diagram details the end-to-end workflow for a compliant bioequivalence study, from subject screening to statistical analysis.



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Figure 2: Clinical and analytical workflow for Sodium Dehydrocholate BE study. The crossover design minimizes inter-subject variability, which is crucial for bile acid derivatives that may have variable baseline levels.

References

- FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations. (Search: Decholin/Sodium Dehydrocholate - Discontinued Section). [\[Link\]](#)
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